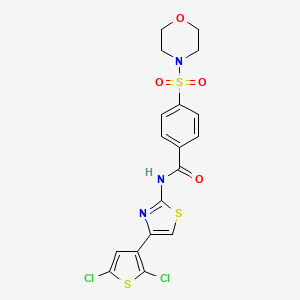

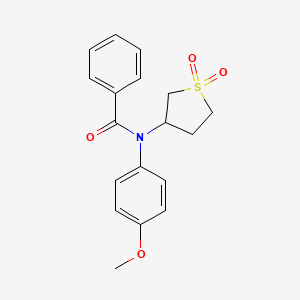

N-(4-(2,5-二氯噻吩-3-基)噻唑-2-基)-4-(吗啉磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides have been studied extensively for their potential as gastrokinetic agents, as well as for their ability to form supramolecular structures and gels .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of various substituents to achieve desired biological activities. For example, a series of benzamides with different N-4 substituents were prepared and evaluated for their gastrokinetic activity, which is the ability to enhance gastric emptying . Another study demonstrated the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with a dithioic acid derivative in water, yielding nearly quantitative results . Additionally, copper-catalyzed intramolecular cyclization has been used to synthesize N-benzothiazol-2-yl-amides, showcasing the versatility of methods available for constructing benzamide frameworks .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity and supramolecular aggregation. For instance, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were synthesized and structurally characterized, revealing that the fused six-membered ring adopts a half-chair conformation and that different substituents on the benzamide ring lead to various modes of supramolecular aggregation, such as π-π stacking and hydrogen bonding . The role of methyl functionality and S=O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was also investigated, with some derivatives forming stable gels in ethanol/water and methanol/water mixtures .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, which are often tailored to introduce specific functional groups that modulate their biological properties. The reactions can range from the formation of amide bonds to more complex intramolecular cyclizations. The copper-catalyzed intramolecular cyclization process is one such reaction that has been employed to create N-benzothiazol-2-yl-amides . The choice of reaction conditions and catalysts can significantly affect the yield and purity of the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents or supramolecular gelators. The gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives has been attributed to non-covalent interactions like π-π interactions and hydrogen bonding, which are essential for the formation of stable gels with low minimum gelator concentrations . These properties are influenced by the molecular structure and substituents present on the benzamide core.

科学研究应用

合成和理化表征

合成了一系列与噻唑基和噻吩基结构相关的衍生物,并通过核磁共振、红外光谱和质谱进行了表征。这些化合物表现出多种生物学活性,包括精神活性、抗炎和细胞毒性作用,突出了此类结构的化学多样性和潜在的药物应用 (Zablotskaya 等,2013)。

抗肿瘤特性

N-(5-R-苄基-1,3-噻唑-2-基)-衍生物的研究显示出作为新型抗癌剂的希望,强调了结构修饰对增强治疗潜力的重要性 (Horishny 等,2020)。

抗菌剂

对 2-苯基氨基-噻唑衍生物(包括苯甲酰胺醚)的研究揭示了对各种细菌和真菌菌株的显着抗菌活性。这表明基于苯并噻唑骨架开发新型抗菌剂的潜力 (Bikobo 等,2017)。

铜催化合成

分子内环化使用铜催化来合成 N-苯并噻唑-2-基-酰胺,证明了金属催化反应在有效构建复杂分子中的效用 (Wang 等,2008)。

抗癌评估

设计和合成 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺用于抗癌评估,突出了人们对苯并噻唑衍生物作为潜在抗癌药物的持续兴趣。所测试的化合物对各种癌细胞系显示出中等至极好的活性 (Ravinaik 等,2021)。

属性

IUPAC Name |

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O4S3/c19-15-9-13(16(20)29-15)14-10-28-18(21-14)22-17(24)11-1-3-12(4-2-11)30(25,26)23-5-7-27-8-6-23/h1-4,9-10H,5-8H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEHYNVNFHGUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)

![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)

![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

![2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520387.png)

![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)